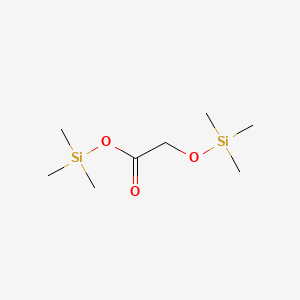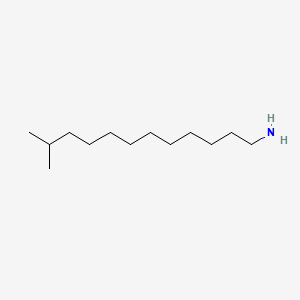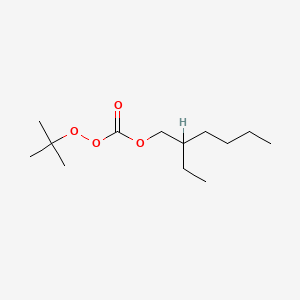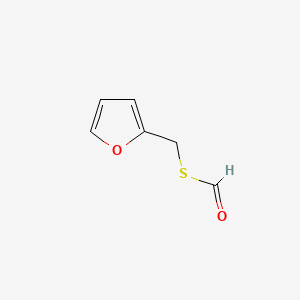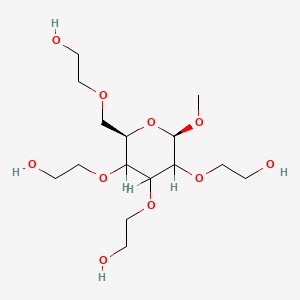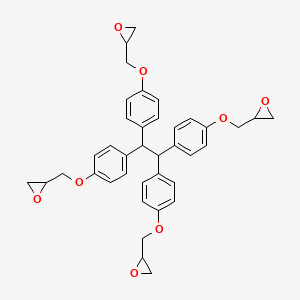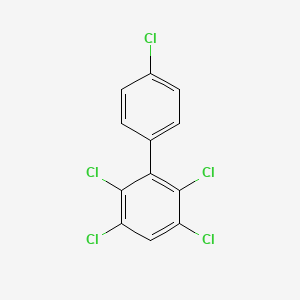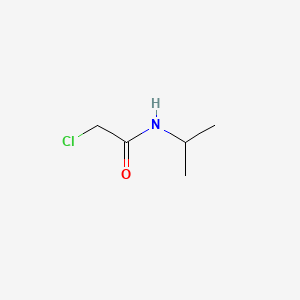
2-氯-N-异丙基乙酰胺
描述
2-Chloro-N-isopropylacetamide is an organic compound with the molecular formula C5H10ClNO. It is a derivative of acetamide, where the hydrogen atom in the amide group is replaced by an isopropyl group, and a chlorine atom is attached to the carbon adjacent to the amide group. This compound is known for its applications in various chemical reactions and industrial processes.
科学研究应用
2-Chloro-N-isopropylacetamide has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of agrochemicals and other industrial chemicals
作用机制
Mode of Action
It’s known that the compound undergoes microbial degradation , which suggests that it might interact with certain enzymes or proteins in microorganisms. More studies are required to elucidate the precise interactions and changes resulting from the compound’s action.
Biochemical Pathways
2-Chloro-N-isopropylacetamide is involved in microbial degradation pathways . It’s transformed into different intermediates through enzymatic reactions
Result of Action
It’s known that the compound undergoes microbial degradation
生化分析
Biochemical Properties
2-Chloro-N-isopropylacetamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with proteases, which are enzymes that break down proteins. The nature of these interactions often involves the inhibition of enzyme activity, leading to changes in protein degradation pathways. This compound can also bind to specific proteins, altering their function and stability .
Cellular Effects
2-Chloro-N-isopropylacetamide affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can inhibit certain signaling pathways, leading to reduced cell proliferation and altered gene expression patterns. Additionally, 2-Chloro-N-isopropylacetamide can impact cellular metabolism by affecting the activity of metabolic enzymes, resulting in changes in metabolite levels .
Molecular Mechanism
The molecular mechanism of 2-Chloro-N-isopropylacetamide involves its binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity. This compound can also influence gene expression by interacting with transcription factors or other regulatory proteins. These interactions can result in the upregulation or downregulation of specific genes, thereby affecting cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Chloro-N-isopropylacetamide can change over time. The stability of this compound is an important factor, as it can degrade under certain conditions. Long-term studies have shown that 2-Chloro-N-isopropylacetamide can have lasting effects on cellular function, including sustained inhibition of enzyme activity and prolonged changes in gene expression. These temporal effects are crucial for understanding the long-term impact of this compound in biochemical research .
Dosage Effects in Animal Models
The effects of 2-Chloro-N-isopropylacetamide vary with different dosages in animal models. At low doses, it may have minimal impact on cellular functions, while higher doses can lead to significant changes in enzyme activity and gene expression. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. At very high doses, 2-Chloro-N-isopropylacetamide can exhibit toxic or adverse effects, including cellular damage and disruption of normal metabolic processes .
Metabolic Pathways
2-Chloro-N-isopropylacetamide is involved in various metabolic pathways. It interacts with enzymes and cofactors that are essential for metabolic processes. For example, it can inhibit enzymes involved in the breakdown of amino acids, leading to changes in metabolic flux and metabolite levels. Understanding these interactions is important for elucidating the role of 2-Chloro-N-isopropylacetamide in cellular metabolism .
Transport and Distribution
Within cells and tissues, 2-Chloro-N-isopropylacetamide is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. These interactions can affect the localization and accumulation of 2-Chloro-N-isopropylacetamide within different cellular compartments, influencing its overall activity and function .
Subcellular Localization
The subcellular localization of 2-Chloro-N-isopropylacetamide is crucial for its activity. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the cytoplasm, affecting cytoplasmic enzymes and metabolic processes .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-N-isopropylacetamide typically involves the reaction of N-isopropylamine with chloroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, which acts as an acid-binding agent. The reaction conditions are generally mild, and the process is straightforward, making it suitable for both laboratory and industrial-scale production .
Industrial Production Methods: In an industrial setting, the production of 2-Chloro-N-isopropylacetamide follows a similar synthetic route. The process involves the use of large-scale reactors where N-isopropylamine and chloroacetyl chloride are reacted in the presence of triethylamine. The reaction mixture is then subjected to purification steps to isolate the desired product .
化学反应分析
Types of Reactions: 2-Chloro-N-isopropylacetamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Hydrolysis: The compound can be hydrolyzed to produce N-isopropylacetamide and hydrochloric acid.
Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound can participate in redox reactions under appropriate conditions.
Common Reagents and Conditions:
Nucleophiles: Such as amines, thiols, and alcohols, are commonly used in substitution reactions.
Acids and Bases: Hydrolysis reactions often require acidic or basic conditions.
Oxidizing and Reducing Agents: Various agents can be used depending on the desired transformation.
Major Products Formed:
N-isopropylacetamide: Formed through hydrolysis.
Substituted Derivatives: Formed through nucleophilic substitution reactions.
相似化合物的比较
2-Chloro-N-phenylacetamide: Another derivative of acetamide with a phenyl group instead of an isopropyl group.
N-isopropylacetamide: Lacks the chlorine atom but shares the isopropyl substitution on the amide group.
Chloroacetamide: Similar structure but without the isopropyl group
Uniqueness: 2-Chloro-N-isopropylacetamide is unique due to the presence of both the chlorine atom and the isopropyl group, which confer specific chemical properties and reactivity. This combination makes it a valuable intermediate in organic synthesis and industrial applications .
属性
IUPAC Name |
2-chloro-N-propan-2-ylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10ClNO/c1-4(2)7-5(8)3-6/h4H,3H2,1-2H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYPNJSBBOATUPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00183145 | |
| Record name | 2-Chloro-N-(1-methylethyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00183145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2895-21-8 | |
| Record name | 2-Chloro-N-(1-methylethyl)acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2895-21-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-N-(1-methylethyl)acetamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002895218 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2895-21-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165658 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Chloro-N-(1-methylethyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00183145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-N-(1-methylethyl)acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.887 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 2-chloro-N-isopropylacetamide in the degradation of propachlor by soil bacteria?
A1: 2-chloro-N-isopropylacetamide is a key intermediate metabolite in the breakdown of propachlor by specific soil bacteria. The research demonstrates that a bacterial strain identified as DAK3, potentially belonging to the genus Moraxella, can degrade propachlor into 2-chloro-N-isopropylacetamide []. This metabolite then serves as a substrate for another bacterial strain, MAB2, potentially belonging to the genus Xanthobacter, further degrading it []. This two-step process highlights the synergistic relationship between different microbial species in the complete mineralization of propachlor in the environment.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



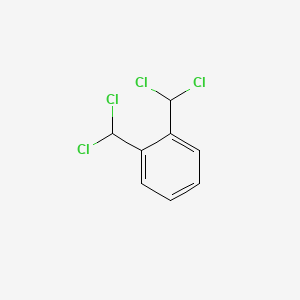
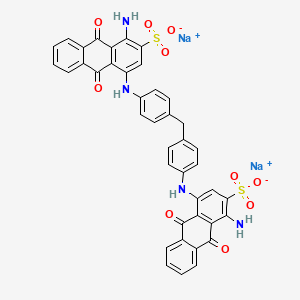
![2,2'-[(3-Acetamidophenyl)imino]diethyl diacetate](/img/structure/B1583725.png)
